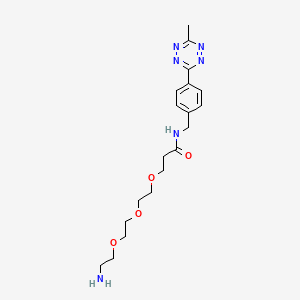
Methyltetrazine-PEG3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG3-amine is a compound that features a methyltetrazine group and a primary amine linked by a short polyethylene glycol (PEG) chain. This compound is primarily used as a linker in bioconjugation and click chemistry applications due to its ability to react with trans-cyclooctene (TCO) in a high-yielding click reaction .
Vorbereitungsmethoden
Methyltetrazine-PEG3-amine can be synthesized through a series of chemical reactions. The methyltetrazine group can be introduced via a reaction with a suitable precursor, followed by the attachment of the PEG chain and the primary amine. The reaction conditions typically involve the use of coupling reagents such as HATU or EDC to form amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Methyltetrazine-PEG3-amine undergoes various types of chemical reactions, including:
Click Reactions: The methyltetrazine group reacts with TCO in a high-yielding click reaction.
Amide Bond Formation: The primary amine can react with carboxylic acids in the presence of coupling reagents like HATU or EDC to form amide bonds.
Reductive Amination: The primary amine can also participate in reductive amination reactions.
Common reagents used in these reactions include HATU, EDC, and TCO. The major products formed from these reactions are typically bioconjugates or other functionalized molecules.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in bioconjugation and click chemistry applications.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in situ.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of functionalized biomolecules for various industrial applications.
Wirkmechanismus
The mechanism of action of methyltetrazine-PEG3-amine involves its ability to participate in bioorthogonal click reactions. The methyltetrazine group reacts with TCO through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond . This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-PEG3-amine can be compared with other similar compounds, such as:
Methyltetrazine-amine hydrochloride: This compound also features a methyltetrazine group but lacks the PEG linker.
Tetrazine-PEG linkers: These compounds have similar structures but may vary in the length of the PEG chain or the functional groups attached.
This compound is unique due to its short PEG linker, which provides flexibility and solubility while maintaining the reactivity of the methyltetrazine group.
Eigenschaften
Molekularformel |
C19H28N6O4 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C19H28N6O4/c1-15-22-24-19(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-27-10-12-29-13-11-28-9-7-20/h2-5H,6-14,20H2,1H3,(H,21,26) |
InChI-Schlüssel |
YCRYSSFTLLZVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



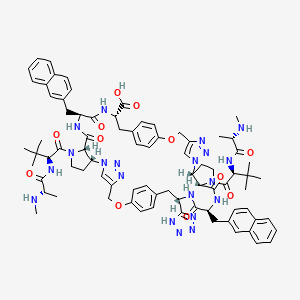
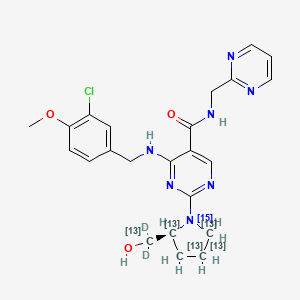
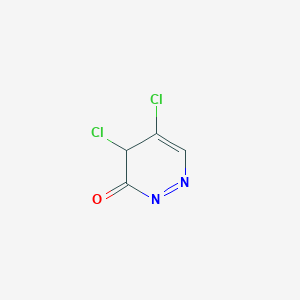
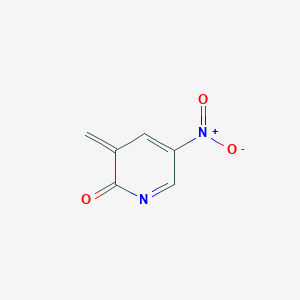

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)
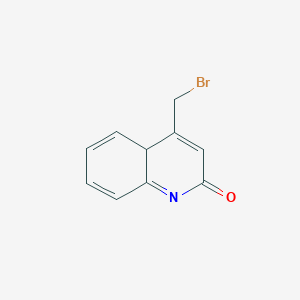
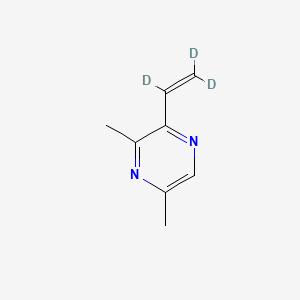

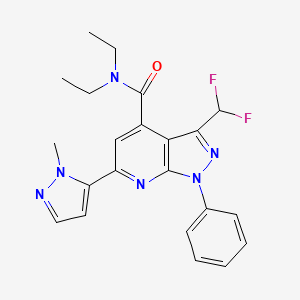
![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)

![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
